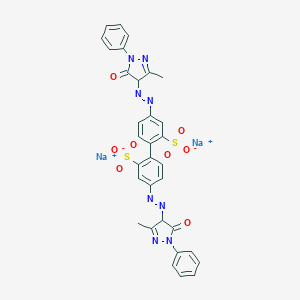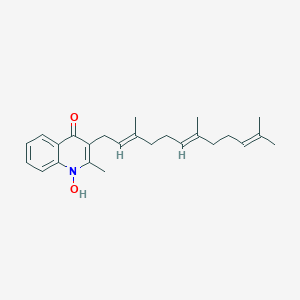![molecular formula C12H19N3O5 B033827 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol CAS No. 102767-27-1](/img/structure/B33827.png)
3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol, also known as HNMPD, is a chemical compound that has been widely used in scientific research. It is a derivative of 2-nitro-4-aminophenol and has been shown to have various biochemical and physiological effects.
Scientific Research Applications
3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol has been widely used in scientific research as a tool for studying various biological processes. It has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways. By inhibiting PTP activity, 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
The mechanism of action of 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol involves its ability to inhibit the activity of PTPs. PTPs are enzymes that remove phosphate groups from proteins, thereby regulating their activity. 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol binds to the active site of PTPs and inhibits their activity, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects
3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to modulate the immune response by regulating the activity of immune cells. Additionally, 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol has several advantages for lab experiments. It is a potent inhibitor of PTPs and has been shown to be effective at low concentrations. Additionally, it has been well-characterized and has been used in various scientific research applications. However, there are also limitations to using 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol in lab experiments. It has been shown to have cytotoxic effects at high concentrations, and its effects may vary depending on the type of cells being studied.
Future Directions
There are several future directions for research on 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol. One area of research is the development of more potent and selective PTP inhibitors based on the structure of 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol. Additionally, further research is needed to understand the mechanisms underlying the neuroprotective effects of 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol. Finally, 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol may have potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Synthesis Methods
The synthesis of 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol involves the reaction between 2-nitro-4-aminophenol and ethylene oxide in the presence of sodium hydroxide. The resulting product is then reacted with methylamine and formaldehyde to yield 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol. This synthesis method has been well-established and has been used in various scientific research applications.
properties
CAS RN |
102767-27-1 |
|---|---|
Product Name |
3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol |
Molecular Formula |
C12H19N3O5 |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
3-[4-[2-hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol |
InChI |
InChI=1S/C12H19N3O5/c1-14(4-5-16)9-2-3-11(12(6-9)15(19)20)13-7-10(18)8-17/h2-3,6,10,13,16-18H,4-5,7-8H2,1H3 |
InChI Key |
ICMWDHODFTWYFK-UHFFFAOYSA-N |
SMILES |
CN(CCO)C1=CC(=C(C=C1)NCC(CO)O)[N+](=O)[O-] |
Canonical SMILES |
CN(CCO)C1=CC(=C(C=C1)NCC(CO)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





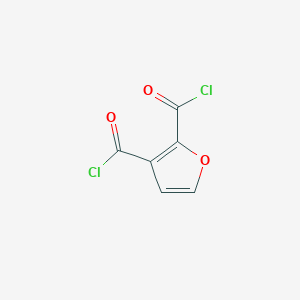

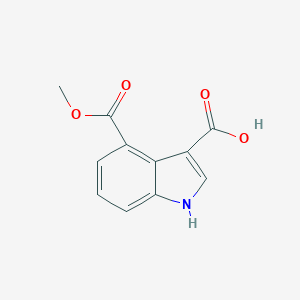

![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)

![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)

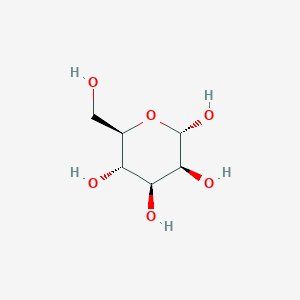
![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)
